3-(3-Acetoxyphenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another study reported the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Scientific Research Applications
Polymer Photovoltaics
Research into polymer-based photovoltaic cells has identified materials such as poly(3-hexylthiophene) and 1-(3-methoxycarbonyl)propyl-1-phenyl[6,6]C61 as leading components for bulk-heterojunction structures. These materials have been studied for their power conversion efficiencies and contributions to the field of renewable energy sources (Dang, Hirsch, & Wantz, 2011).
Organic Synthesis
In organic synthesis, 3-bromo-1-acetoxy-1-propene has been identified as a key precursor for the acetoxyallylation of aldehydes, mediated by indium in THF. This method affords monoprotected 1-en-3,4-diols, showcasing the compound's utility in the creation of complex organic molecules (Lombardo, Girotti, Morganti, & Trombini, 2001).
Materials Chemistry
In the development of high-spin organic polymers, poly[3-(3‘,5‘-di-tert-butyl-4‘-acetoxyphenyl)thiophene] has been synthesized via oxidative polymerization. This material demonstrates extended π-conjugation and potential applications in electronics and photonics due to its unique electrical and magnetic properties (Miyasaka, Yamazaki, Tsuchida, & Nishide, 2000).
Catalysis and Polymerization
The compound has also played a role in catalytic processes, such as the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, producing pyrrolidines with excellent yields and enantioselectivities. This highlights its utility in synthesizing cyclic compounds with potential pharmaceutical applications (Trost, Silverman, & Stambuli, 2007).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of the compound have been used to form three-dimensional framework structures via esterification, demonstrating the importance of this compound in the design and synthesis of novel molecular architectures (Wang & Xu, 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that similar compounds, such as pinacol boronic esters, undergo catalytic protodeboronation utilizing a radical approach . This process involves the interaction of the compound with its targets, resulting in changes at the molecular level .
Biochemical Pathways
Related compounds like pinacol boronic esters are known to be involved in various transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
Similar compounds have been shown to exhibit a wide range of biological activities, suggesting that 3-(3-acetoxyphenyl)-1-propene may also have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
(3-prop-2-enylphenyl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-5-10-6-4-7-11(8-10)13-9(2)12/h3-4,6-8H,1,5H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUKVZLCJVDGHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641193 |
Source
|
Record name | 3-(Prop-2-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
549532-78-7 |
Source
|
Record name | 3-(Prop-2-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.